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Diethylgallium chloride - 30914-08-0

Diethylgallium chloride

Catalog Number: EVT-451913
CAS Number: 30914-08-0
Molecular Formula: C4H10ClGa
Molecular Weight: 163.3 g/mol
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Product Introduction

Description

Diethylgallium chloride (DEGaCl) is a metalorganic compound frequently employed as a precursor in semiconductor fabrication processes, particularly in the growth of gallium arsenide (GaAs) and related materials. [, , , , , ] Its primary role in scientific research lies in its use as a source of gallium in epitaxial growth techniques such as metalorganic vapor phase epitaxy (MOVPE) and atomic layer epitaxy (ALE). [, , ]

Trimethylgallium (TMGa)

Compound Description: Trimethylgallium is a highly volatile organometallic compound commonly used as a precursor in semiconductor growth techniques, particularly in metalorganic vapor phase epitaxy (MOVPE) and atomic layer epitaxy (ALE) []. It serves as a source of gallium atoms during the deposition of gallium-containing semiconductor materials like gallium arsenide (GaAs).

Relevance: Trimethylgallium is directly compared to Diethylgallium chloride in terms of its reaction pathway and efficiency in atomic layer epitaxy of GaAs []. The study highlights the stoichiometry-dependent CH3Ga desorption observed with Trimethylgallium, a characteristic that contributes to self-limiting Ga deposition, a crucial aspect of ALE. Unlike Diethylgallium chloride, which deposits GaCl, Trimethylgallium directly delivers gallium to the GaAs surface during the deposition process [].

Diethylaluminum chloride (DEAlCl)

Compound Description: Diethylaluminum chloride is an organoaluminum compound structurally similar to Diethylgallium chloride []. Like Diethylgallium chloride, it exists in a vapor phase and exhibits specific vapor pressure characteristics.

Relevance: The paper draws a direct comparison between the vapor pressures of Diethylgallium chloride and Diethylaluminum chloride as a function of temperature []. This comparison suggests that these two compounds, due to their structural similarities, likely share comparable physical properties and might exhibit similar behavior in certain chemical reactions or deposition processes.

Hydrogen chloride (HCl)

Compound Description: Hydrogen chloride, a simple inorganic acid, plays a crucial role in semiconductor processing, often used for surface treatments []. It is known for its ability to effectively etch and clean semiconductor surfaces, removing oxides and contaminants.

Relevance: In the context of regrowing interfaces using Diethylgallium chloride, Hydrogen chloride is employed as a pre-regrowth surface treatment []. This suggests that Hydrogen chloride is important in preparing a clean and active GaAs surface, ensuring high-quality regrowth with Diethylgallium chloride and minimizing interface defects.

Arsine (AsH3)

Compound Description: Arsine is a highly toxic gas commonly used as a source of arsenic in the manufacturing of semiconductor materials like gallium arsenide (GaAs) [, ]. It plays a crucial role in techniques like metalorganic vapor phase epitaxy (MOVPE).

Relevance: Arsine is used in conjunction with Diethylgallium chloride in the selective epitaxy of GaAs [, ]. This suggests that both compounds are essential components in the reaction mechanism leading to GaAs deposition. While Diethylgallium chloride serves as the gallium source, Arsine provides the arsenic, highlighting their complementary roles in the process.

Source and Classification

Diethylgallium chloride is synthesized from gallium compounds, typically through reactions involving gallium trichloride and ethyl lithium or ethyl magnesium halides. As a member of the group IIIA metals, it plays a significant role in organometallic chemistry and materials science. Its classification as an organometallic compound positions it within a broader category of compounds that contain metal-carbon bonds, which are crucial for various industrial applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of diethylgallium chloride can be achieved through several methods, with the most notable being:

  1. Reaction with Ethyl Lithium:
    GaCl3+2C2H5Li(C2H5)2GaCl+2LiClGaCl_3+2C_2H_5Li\rightarrow (C_2H_5)_2GaCl+2LiCl
    This method involves the reaction of gallium trichloride with ethyl lithium in an inert solvent, typically under anhydrous conditions to prevent hydrolysis.
  2. Direct Reaction with Ethyl Grignard Reagents:
    GaCl3+2C2H5MgBr(C2H5)2GaCl+2MgBrClGaCl_3+2C_2H_5MgBr\rightarrow (C_2H_5)_2GaCl+2MgBrCl
    Here, gallium trichloride reacts with ethyl magnesium bromide to produce diethylgallium chloride alongside magnesium bromide salts.

Technical Details

Both methods require careful control of reaction conditions, including temperature and moisture levels, to maximize yield and minimize by-products. The reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.

Molecular Structure Analysis

Structure and Data

Diethylgallium chloride has a tetrahedral molecular geometry due to the sp³ hybridization of the gallium atom. The structure can be represented as follows:

  • Gallium Atom: Central atom
  • Two Ethyl Groups: C2H5-C_2H_5 attached to gallium
  • Chlorine Atom: Cl-Cl completing the tetrahedral arrangement

The bond lengths in diethylgallium chloride are approximately:

  • Gallium-Carbon: ~1.95 Å
  • Gallium-Chlorine: ~2.10 Å

This molecular configuration allows for various interactions in chemical reactions and epitaxial growth processes.

Chemical Reactions Analysis

Reactions Involving Diethylgallium Chloride

Diethylgallium chloride participates in several key reactions, particularly in the context of semiconductor manufacturing:

  1. Epitaxial Growth:
    • It is used as a precursor for the deposition of gallium nitride in metal-organic vapor phase epitaxy (MOVPE). The reaction with ammonia leads to the formation of gallium nitride:
    (C2H5)2GaCl+NH3GaN+C2H6+HCl(C_2H_5)_2GaCl+NH_3\rightarrow GaN+C_2H_6+HCl
  2. Reactions with Arsenic Compounds:
    • In the presence of arsine, it can facilitate the growth of gallium arsenide:
    (C2H5)2GaCl+AsH3GaAs+C2H6+HCl(C_2H_5)_2GaCl+AsH_3\rightarrow GaAs+C_2H_6+HCl

Technical Details

These reactions typically occur at elevated temperatures within specialized reactors designed for thin-film deposition, ensuring high purity and crystallinity in the resulting semiconductor materials.

Mechanism of Action

Process and Data

The mechanism by which diethylgallium chloride acts in epitaxial growth involves its thermal decomposition into reactive species that incorporate into growing crystal lattices. Upon heating, diethylgallium chloride decomposes to release ethane and hydrochloric acid while depositing gallium onto substrates:

  1. Thermal Decomposition:
    • Upon heating, diethylgallium chloride dissociates:
    (C2H5)2GaClGa+C2H6+HCl(C_2H_5)_2GaCl\rightarrow Ga+C_2H_6+HCl

This process allows for controlled deposition rates and uniform layer formation essential for high-quality semiconductor devices.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Molecular Weight: 151.48 g/mol
  • Boiling Point: Approximately 80 °C at atmospheric pressure
  • Density: Approximately 1.04 g/cm³

Chemical Properties

  • Solubility: Soluble in organic solvents such as hexane and toluene but reacts with water.
  • Stability: Sensitive to moisture; should be handled under inert conditions.

These properties make diethylgallium chloride suitable for various applications in materials science.

Applications

Scientific Uses

Diethylgallium chloride is primarily used in:

  1. Semiconductor Manufacturing: As a precursor for gallium nitride and gallium arsenide, crucial for optoelectronic devices such as LEDs and laser diodes.
  2. Research Applications: Utilized in studies related to organometallic chemistry and materials science due to its unique properties and reactivity patterns.
  3. Epitaxial Growth Techniques: Employed in both metal-organic vapor phase epitaxy and hydride vapor phase epitaxy processes to grow high-quality thin films for electronic applications.

Properties

CAS Number

30914-08-0

Product Name

Diethylgallium chloride

IUPAC Name

chloro(diethyl)gallane

Molecular Formula

C4H10ClGa

Molecular Weight

163.3 g/mol

InChI

InChI=1S/2C2H5.ClH.Ga/c2*1-2;;/h2*1H2,2H3;1H;/q;;;+1/p-1

InChI Key

NVPKNAWBPMTMLA-UHFFFAOYSA-M

SMILES

CC[Ga](CC)Cl

Canonical SMILES

CC[Ga](CC)Cl

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